2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide
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Overview
Description
2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including carboxylic acid, hydroxyl, and carbamimidoyl groups, which contribute to its diverse reactivity and potential utility in chemical synthesis, biological studies, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core cyclohexyl structure, followed by the introduction of the phenoxy and carbamimidoyl groups. Key steps may include:
Formation of the Cyclohexyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the cyclohexyl core.
Addition of the Carbamimidoyl Group: This step may involve the reaction of an amine with a carbodiimide reagent to form the carbamimidoyl group.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as alkoxides or thiolates can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbamimidoyl group may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s functional groups make it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the carbamimidoyl group may interact with active sites of enzymes, inhibiting their function, while the phenoxy group may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid: This compound shares a similar core structure but lacks the cyclohexylmethoxy group.
3-(Cyclohexylmethoxy)benzenecarboximidamide: This compound contains the cyclohexylmethoxy and benzenecarboximidamide groups but lacks the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide lies in its combination of functional groups, which confer a diverse range of reactivity and potential applications. The presence of both carboxylic acid and carbamimidoyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
85601-30-5 |
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Molecular Formula |
C34H48N4O8 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
2-[3-[(3-carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C20H28N2O7.C14H20N2O/c1-19(27,17(23)24)13-6-7-15(20(2,28)18(25)26)12(8-13)10-29-14-5-3-4-11(9-14)16(21)22;15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h3-5,9,12-13,15,27-28H,6-8,10H2,1-2H3,(H3,21,22)(H,23,24)(H,25,26);4,7-9,11H,1-3,5-6,10H2,(H3,15,16) |
InChI Key |
YYEJHBOCSICFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(C1)COC2=CC=CC(=C2)C(=N)N)C(C)(C(=O)O)O)(C(=O)O)O.C1CCC(CC1)COC2=CC=CC(=C2)C(=N)N |
Origin of Product |
United States |
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